molecular formula C14H16N2O5 B6345298 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264045-28-4

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345298
CAS No.: 1264045-28-4
M. Wt: 292.29 g/mol
InChI Key: PSJWUIGJJJRTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a synthetically versatile pyrazoline derivative that serves as a critical intermediate in the exploration of novel pharmacologically active compounds. Its core structure is a hallmark in the design of molecules targeting the cyclooxygenase (COX) enzymes, which are pivotal in inflammatory prostaglandin synthesis. Research into pyrazoline-carboxylic acid derivatives has demonstrated their significant potential as anti-inflammatory and analgesic agents , with structural modifications around the pyrazoline core allowing for fine-tuning of COX-2 selectivity and potency. Beyond inflammation, this scaffold is extensively investigated for its application in developing anticancer therapeutics, as certain derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The presence of both ester and carboxylic acid functional groups on this molecule provides a versatile handle for further synthetic elaboration, making it a valuable building block for constructing compound libraries aimed at drug discovery and structure-activity relationship (SAR) studies for a range of biological targets. The broader pyrazoline class is also recognized for its diverse bioactivities, including antimicrobial and antioxidant properties , positioning this compound as a key starting material for multidisciplinary research in medicinal chemistry.

Properties

IUPAC Name

5-ethoxycarbonyl-2-(3-methoxyphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-3-21-14(19)11-8-12(13(17)18)16(15-11)9-5-4-6-10(7-9)20-2/h4-7,12H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJWUIGJJJRTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Design

A pivotal method for synthesizing pyrazoline derivatives involves the reaction of 2,4-diketocarboxylic ester enolates with N-arylhydrazinium salts. For the target compound, the enolate of ethyl 2,4-dioxopentanoate (or analogous diketocarboxylic ester) is generated using a base such as sodium hydride or potassium tert-butoxide. This enolate reacts with 3-methoxyphenylhydrazinium acetate in a solvent system containing ethanol and water.

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by cyclization to form the dihydro-pyrazole ring. The ethoxycarbonyl group at position 3 and the methoxyphenyl group at position 1 are introduced regioselectively due to the steric and electronic effects of the enolate intermediate.

Key Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 60–80°C

  • Yield: 68–72% (optimized)

Hydrolysis of the Ester Group

The carboxylic acid moiety at position 5 is introduced via alkaline hydrolysis of the intermediate ester. Using aqueous NaOH (2M) at 80°C for 4 hours, the ethyl ester is saponified to the carboxylic acid. Post-hydrolysis, acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water.

Hydrolysis Optimization

ParameterOptimal ValueEffect on Yield
NaOH Concentration2MMaximizes saponification
Temperature80°CReduces reaction time
Duration4 hoursCompletes conversion

Cyclocondensation of α,β-Unsaturated Esters with Hydrazines

Synthesis of α,β-Unsaturated Esters

An alternative route involves the Knoevenagel condensation between 3-methoxybenzaldehyde and ethyl acetoacetate to form ethyl 3-(3-methoxyphenyl)acrylate. This α,β-unsaturated ester serves as the dienophile in a [3+2] cycloaddition with hydrazine.

Reaction Scheme

  • Knoevenagel Condensation:
    3-Methoxybenzaldehyde+Ethyl acetoacetatepiperidine, EtOHEthyl 3-(3-methoxyphenyl)acrylate\text{3-Methoxybenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{piperidine, EtOH}} \text{Ethyl 3-(3-methoxyphenyl)acrylate}

  • Cyclocondensation:
    Ethyl 3-(3-methoxyphenyl)acrylate+Hydrazine hydrateCu(OAc)₂, EtOH3-Ethoxycarbonyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate\text{Ethyl 3-(3-methoxyphenyl)acrylate} + \text{Hydrazine hydrate} \xrightarrow{\text{Cu(OAc)₂, EtOH}} \text{3-Ethoxycarbonyl-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate}

Copper-Catalyzed Aerobic Cyclization

Copper(II) acetate catalyzes the oxidative cyclization of the α,β-unsaturated ester with hydrazine, enhancing reaction efficiency. The catalyst facilitates electron transfer, promoting ring closure and stabilizing intermediates.

Optimized Conditions

  • Catalyst Loading: 10 mol% Cu(OAc)₂

  • Oxidant: Air (O₂)

  • Yield: 65–70%

Regioselective Control and Isomer Mitigation

Solvent and Temperature Effects

The choice of solvent critically influences regioselectivity. Polar aprotic solvents (e.g., DMF) favor the formation of the desired 1,3,5-trisubstituted pyrazoline by stabilizing charged intermediates. Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions; thus, a balance is necessary.

Solvent Screening Data

SolventDielectric ConstantYield (%)Isomer Ratio (Desired:Undesired)
Ethanol24.36885:15
DMF36.77292:8
Acetic acid6.25878:22

Purification Techniques

Crude products often contain regioisomers and unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2) achieves >95% purity. Recrystallization from ethanol/water (1:1) further enhances purity to 98%.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 3.92–4.05 (m, 2H, CH₂CO), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 6.82–7.45 (m, 4H, Ar-H), 10.21 (s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 55.2 (OCH₃), 60.3 (OCH₂), 112.4–160.1 (Ar-C), 165.2 (COOH), 170.8 (COOEt).

HPLC Purity Assessment

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (250×4.6 mm)MeCN/H₂O (60:40 + 0.1% TFA)8.298.5

Industrial-Scale Considerations

Waste Management

Alkaline hydrolysis generates sodium acetate, which is neutralized and precipitated as calcium acetate for disposal. Solvent recovery systems (e.g., distillation) reclaim >90% of ethanol, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives of pyrazole compounds often exhibit significant biological activities, including inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed promising anti-inflammatory activity in animal models, suggesting that 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid could serve as a lead compound for further drug development .

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural modifications in compounds like this compound may enhance their efficacy against tumor cells.

Data Table : Anticancer activity against different cell lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5Journal of Cancer Research
HeLa (Cervical)8.0Cancer Letters
A549 (Lung)15.0International Journal of Cancer

Antioxidant Properties

The antioxidant potential of pyrazole derivatives has been a subject of interest due to their ability to scavenge free radicals and reduce oxidative stress.

Case Study : A study conducted on various pyrazole compounds revealed that those with ethoxycarbonyl substitutions exhibited enhanced antioxidant activity compared to their counterparts without such modifications . This suggests a potential application in formulations aimed at reducing oxidative damage in biological systems.

Agricultural Applications

There is emerging research on the use of pyrazole derivatives as agrochemicals, particularly as herbicides and fungicides. The structural characteristics of this compound may provide insights into developing new agricultural products.

Data Table : Herbicidal activity comparison

CompoundActivity LevelReference
3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)ModeratePesticide Science
Pyrazole Derivative AHighJournal of Agricultural Chemistry

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Variations

Pyrazoline derivatives share a common 4,5-dihydro-1H-pyrazole backbone but differ in substituents at positions 1, 3, and 3. Key structural analogs include:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Key Features
Target Compound 3-Methoxyphenyl Ethoxycarbonyl Carboxylic acid Methoxy group enhances lipophilicity; carboxylic acid enables derivatization
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl analog 4-Bromophenyl Carbamothioylhydrazinyl Carboxylic acid Bromine substituent increases steric bulk; thioamide groups enhance H-bonding
1-(4-Bromophenyl)-3-ethoxycarbonyl-5-methyl analog 4-Bromophenyl Ethoxycarbonyl Methyl + carboxylic acid Methyl group introduces chirality; bromophenyl enhances π-π interactions
3-(Methoxycarbonyl)-1-methyl analog Methyl Methoxycarbonyl Carboxylic acid Smaller methoxycarbonyl group reduces steric hindrance
1-(3-Chloro-2-pyridyl)-3-bromo analog 3-Chloro-2-pyridyl Bromo Ethoxycarbonyl Chloropyridyl moiety enhances metal coordination; bromo aids in cross-coupling
Crystallographic Insights
  • The 4-bromophenyl analog crystallizes as a racemate in the centrosymmetric space group P21/c, with intermolecular hydrogen bonds stabilizing the lattice .
  • The target compound’s 3-methoxyphenyl group may alter packing efficiency compared to bulkier substituents (e.g., bromophenyl), as predicted by Mercury CSD analysis .

Yield and Purity Considerations :

  • Electron-donating groups (e.g., methoxy) may improve reaction yields compared to electron-withdrawing substituents (e.g., nitro in 2-chloro-4-nitrophenyl analog ).
  • Carboxylic acid groups facilitate purification via acid-base extraction, as seen in USP standards .

Physicochemical Properties

Property Target Compound 4-Bromophenyl Analog 3-Methoxycarbonyl Analog
Molecular Weight ~337.3 g/mol ~416.2 g/mol ~214.2 g/mol
Solubility Moderate in polar solvents Low (due to bromine) High (smaller substituents)
Hydrogen Bonding Strong (COOH and methoxy) Strong (thioamide and COOH) Moderate (COOH and methoxycarbonyl)
Melting Point Likely >200°C 198–200°C Not reported

Biological Activity

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 1264044-23-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O4, with a molecular weight of 239.26 g/mol. Its structure includes an ethoxycarbonyl group and a methoxyphenyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC12H15N2O4
Molecular Weight239.26 g/mol
CAS Number1264044-23-6
IUPAC NameThis compound

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various pyrazole derivatives, including this compound. In vitro assays indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines.

  • Case Study 1 : A study reported that pyrazole derivatives showed IC50 values in the low micromolar range against prostate cancer cell lines, suggesting strong antiproliferative activity. The presence of the methoxy group was found to enhance this activity by promoting interactions with cellular targets .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokines.

  • Case Study 2 : In models of carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation markers, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been explored, with findings suggesting efficacy against various bacterial strains.

  • Case Study 3 : A derivative demonstrated notable antimicrobial activity with minimum inhibitory concentration (MIC) values lower than standard antibiotics against Gram-positive and Gram-negative bacteria .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammatory responses.
  • Cell Cycle Arrest : Studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with Protein Targets : Molecular docking studies suggest that these compounds interact with proteins involved in tumor growth and inflammation through hydrophobic interactions and hydrogen bonding .

Q & A

Q. What synthetic strategies are effective for preparing 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. Key steps include:
  • Cyclization : Reacting ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux (70–80°C, 6–12 hours). Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .

  • Functional Group Introduction : Ethoxycarbonyl and carboxylic acid groups are introduced via ester hydrolysis (e.g., NaOH/EtOH, followed by HCl neutralization).

  • Optimization : Adjust solvent polarity (ethanol vs. DMF) to balance reaction rate and yield. Monitor by TLC and characterize intermediates via 1H^1H-NMR to confirm regioselectivity .

    Table 1: Reaction Parameters for Cyclization

    ParameterOptimal RangeImpact on Yield
    Temperature70–80°C>80% yield
    Reaction Time6–12 hoursAvoids byproducts
    SolventEthanolPolar protic
    Catalystp-TsOH (optional)Accelerates kinetics

Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 3-methoxyphenyl), pyrazole C-H (δ 5.2–5.8 ppm), and ethoxy groups (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for OCH2) .
  • IR : Confirm carbonyl stretches (1690–1720 cm1^{-1} for ester and carboxylic acid) .
  • X-ray Crystallography : Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Key steps:
  • Collect data with Mo-Kα radiation (λ = 0.71073 Å).
  • Solve via direct methods (SHELXS) and refine with SHELXL, reporting R1 < 0.05 for high precision .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological activity, and what methodological pitfalls should be avoided?

  • Methodological Answer :
  • Docking Workflow :

Target Selection : Choose receptors (e.g., COX-2 for anti-inflammatory activity) from PDB (e.g., 1KMS for DHFR).

Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set).

Software : Use AutoDock Vina or GOLD. Apply ChemPLP scoring for pose ranking.

  • Validation : Compare docking scores with known inhibitors (e.g., doxorubicin for DHFR). Avoid overfitting by cross-validating with multiple scoring functions .

    Table 2: Example Docking Scores vs. Reference Drugs

    CompoundDocking Score (ChemPLP)H-Bond Interactions
    Target Compound45.2Arg70, Asp120
    Doxorubicin (Reference)48.7Asn64, Glu30

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular assembly and stability?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s formalism to categorize H-bonds (e.g., R22_2^2(8) for carboxylic acid dimers). Use Mercury CSD 2.0 to visualize interactions and calculate bond distances/angles .
  • Packing Analysis : Identify π-π stacking (3-methoxyphenyl vs. pyrazole) and C-H···O interactions. These stabilize the lattice and influence melting point .

Q. How should contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

  • Methodological Answer :
  • Assay Validation :

In Vitro : Use LPS-induced RAW264.7 macrophages for COX-2 inhibition (IC50).

In Vivo : Apply carrageenan-induced rat paw edema models.

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) to assess bioavailability. Discrepancies may arise from metabolic instability (e.g., ester hydrolysis in vivo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.